Ricasetron hydrochloride

Description

Historical Context of 5-HT3 Receptor Antagonist Discovery

The journey to understanding and targeting the 5-HT3 receptor began in the mid-20th century. In 1957, John Gaddum and Zuleika P. Picarelli identified two types of serotonin (B10506) receptors in the guinea pig ileum, which they named M and D receptors. nih.govamegroups.org The M receptor, later identified as the 5-HT3 receptor, was found to be blockable by morphine. nih.govamegroups.org

It wasn't until the 1980s that the development of selective 5-HT3 receptor antagonists gained momentum. nih.gov Researchers at Sandoz developed ICS 205-930, a potent and selective antagonist, from which the first commercially available selective 5-HT3 receptor antagonists, ondansetron (B39145) and granisetron (B54018), were derived. wikipedia.org Ondansetron was approved by the U.S. Food and Drug Administration (FDA) in 1991, followed by granisetron in 1993. wikipedia.org This marked a significant advancement in pharmacology and patient care. Subsequent developments led to the approval of other antagonists like tropisetron (B1223216) in 1994 and dolasetron (B1670872) in 1997. amegroups.orgwikipedia.org A newer, second-generation antagonist, palonosetron, was approved in 2003. amegroups.org

Therapeutic Significance of 5-HT3 Receptor Modulation

The modulation of the 5-HT3 receptor holds considerable therapeutic importance, primarily in the management of nausea and vomiting. nus.edu.sg These antagonists have become the standard of care for preventing chemotherapy-induced nausea and vomiting (CINV) and are also effective for radiation-induced and postoperative nausea and vomiting (PONV). wikipedia.orgnus.edu.sg

Chemotherapy and radiation can damage cells in the gastrointestinal tract, leading to a release of serotonin. drugs.com This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the brain's vomiting center. drugs.com By blocking these receptors, 5-HT3 antagonists inhibit this signaling pathway. nus.edu.sg

Beyond their antiemetic effects, these antagonists have been explored for other conditions. For instance, alosetron (B1665255) is used to treat diarrhea-predominant irritable bowel syndrome (IBS-D). nus.edu.sg Research has also investigated their potential in managing pain and anxiety. nus.edu.sgnih.gov

Classification and Structural Diversity of 5-HT3 Receptor Antagonists

5-HT3 receptor antagonists, often referred to as "setrons," can be broadly classified into first and second-generation agents. wikipedia.orgdrugs.com

First-generation antagonists include:

Carbazole derivatives: such as ondansetron. amegroups.org

Indazole derivatives: such as granisetron. amegroups.org

Indole (B1671886) derivatives: such as dolasetron and tropisetron. amegroups.org

These first-generation drugs, while effective, have distinct chemical structures and pharmacokinetic profiles. amegroups.org

Second-generation antagonists are exemplified by palonosetron. drugs.com Palonosetron exhibits a higher binding affinity for the 5-HT3 receptor and a significantly longer half-life compared to its predecessors. amegroups.org It is a stereoisomer with two stereogenic centers. amegroups.org

The structural hallmark of many 5-HT3 antagonists includes an aromatic ring system and an amine group, which are crucial for their interaction with the receptor. proteopedia.org High-resolution structural studies have revealed that these antagonists bind to the receptor at the interface between subunits, involving key interactions with aromatic residues. proteopedia.orgelifesciences.org

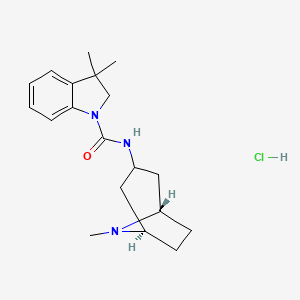

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

140865-88-9 |

|---|---|

Molecular Formula |

C19H28ClN3O |

Molecular Weight |

349.9 g/mol |

IUPAC Name |

3,3-dimethyl-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2H-indole-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C19H27N3O.ClH/c1-19(2)12-22(17-7-5-4-6-16(17)19)18(23)20-13-10-14-8-9-15(11-13)21(14)3;/h4-7,13-15H,8-12H2,1-3H3,(H,20,23);1H/t13?,14-,15+; |

InChI Key |

KYQBGUPALRZQEE-XZPOUAKSSA-N |

SMILES |

CC1(CN(C2=CC=CC=C21)C(=O)NC3CC4CCC(C3)N4C)C.Cl |

Isomeric SMILES |

CC1(CN(C2=CC=CC=C21)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C.Cl |

Canonical SMILES |

CC1(CN(C2=CC=CC=C21)C(=O)NC3CC4CCC(C3)N4C)C.Cl |

Synonyms |

BRL 46470 BRL 46470A BRL-46470 BRL-46470A endo-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3,3-dimethylindole-1-carboxamide |

Origin of Product |

United States |

Ricasetron Hydrochloride: Preclinical Characterization

Discovery and Early Development History of Ricasetron (B1680625) (BRL-46470)

Ricasetron (BRL-46470) was identified and developed by researchers at GlaxoSmithKline (formerly Glaxo Group Research) as part of a program to discover potent and selective antagonists for the 5-HT3 receptor. ncats.ionih.gov Early preclinical studies in the 1990s characterized it as a highly potent and long-acting 5-HT3 receptor antagonist. wikipedia.org

Initial research in animal models revealed that Ricasetron possessed antiemetic properties, a characteristic feature of the 5-HT3 antagonist class. wikipedia.orgncats.io Notably, it also demonstrated significant anxiolytic (anxiety-reducing) effects, which were reported to be more pronounced than those of other related drugs and with a different mechanism than benzodiazepine (B76468) anxiolytics. wikipedia.orgncats.io Despite these findings, Ricasetron's development did not proceed to clinical use. wikipedia.orgncats.io

Chemical Nomenclature and Identification of Ricasetron Hydrochloride

The identity of a chemical compound is established through standardized nomenclature and unique identifiers.

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3,3-dimethyl-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2H-indole-1-carboxamide;hydrochloride. nih.gov

The unique identifier assigned by the Chemical Abstracts Service (CAS) for this compound is 140865-88-9. nih.govevitachem.com The CAS Number for the parent compound, Ricasetron, is 117086-68-7. wikipedia.orgnih.gov

The molecular formula and molar mass are fundamental chemical properties. wikipedia.orgnih.gov

| Identifier | This compound | Ricasetron (Parent Compound) |

| Molecular Formula | C19H28ClN3O ncats.ionih.gov | C19H27N3O wikipedia.orgmedchemexpress.comnih.gov |

| Molar Mass | 349.9 g/mol nih.govfda.gov | 313.44 g/mol medchemexpress.com |

CAS Number

Receptor Pharmacology and Binding Characteristics

The pharmacological activity of Ricasetron is defined by its interaction with specific biological targets, primarily neurotransmitter receptors.

Ricasetron is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor. wikipedia.orgmedchemexpress.comadooq.com Its primary mechanism of action is to block the binding of serotonin to this receptor, thereby inhibiting the receptor's function. wikipedia.org Studies have shown that Ricasetron has very little or no significant affinity for a range of other neurotransmitter receptors, underscoring its high selectivity for the 5-HT3 receptor. medchemexpress.com

The potency of Ricasetron is demonstrated by its high binding affinity in various preclinical models. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates higher affinity, has been determined in several tissues and cell lines. medchemexpress.com

| Preparation | Binding Affinity (Kd) in nM |

| Rat cerebral cortex/hippocampus | 1.57 medchemexpress.com |

| Rat ileum | 2.49 medchemexpress.com |

| NG108-15 cells | 1.84 medchemexpress.com |

| HEK-5-HT3As cells | 3.46 medchemexpress.com |

Research published in 1993 confirmed that BRL-46470 potently antagonizes neural responses activated by 5-HT3 receptors. wikipedia.org This high potency and selectivity are defining features of its preclinical pharmacological profile. wikipedia.orgmedchemexpress.com

Receptor Binding Assays and Affinity Studies (e.g., radioligand binding methods)

Preclinical evaluation of this compound (also known as BRL-46470) has established its high affinity and selectivity for the serotonin 5-HT3 receptor through radioligand binding assays. medchemexpress.comwikipedia.org These studies are fundamental in characterizing the molecular interactions of a compound and determining its primary pharmacological target.

Research using homogenates from various tissues and cell lines has demonstrated that Ricasetron binds with high affinity to the 5-HT3 receptor. medchemexpress.com The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger bond, was quantified in several preparations. In homogenates from rat cerebral cortex and hippocampus, Ricasetron exhibited a Kd value of 1.57 nM. medchemexpress.com Similarly, high affinity was observed in preparations from the rat ileum (Kd = 2.49 nM), NG108-15 cells (Kd = 1.84 nM), and HEK-293 cells expressing the human 5-HT3A subunit (Kd = 3.46 nM). medchemexpress.com These consistent, low nanomolar affinity values across different tissues and species preparations underscore the potent interaction of Ricasetron with the 5-HT3 receptor. medchemexpress.com

| Preparation | Dissociation Constant (Kd) in nM |

|---|---|

| Rat Cerebral Cortex/Hippocampus | 1.57 |

| Rat Ileum | 2.49 |

| NG108-15 Cells | 1.84 |

| HEK-5-HT3As Cells | 3.46 |

Functional Antagonism at 5-HT3 Receptors (in vitro)

Beyond simply binding to the receptor, in vitro functional assays have confirmed that Ricasetron acts as a potent antagonist at 5-HT3 receptors. wikipedia.orgnih.gov An antagonist is a substance that binds to a receptor but does not provoke the biological response that an agonist would, effectively blocking the receptor's activity. msdmanuals.com

Studies have shown that Ricasetron effectively counteracts the physiological effects induced by 5-HT3 receptor agonists. For instance, in hippocampal slices, Ricasetron was found to prevent the suppressant effects on neuronal firing that are typically caused by 5-HT3 agonists like 2-methyl-5-hydroxytryptamine (B41585) (2-Me-5-HT). nih.gov Electrophysiological studies further demonstrated that Ricasetron potently antagonizes neural responses activated by 5-HT3 receptors. wikipedia.org In other in vitro models, such as those using rat and guinea pig frontal cortex, 5-HT3 receptor antagonists have been shown to inhibit the enhanced release of serotonin stimulated by agonists. nih.gov These findings from functional assays confirm that Ricasetron's high-affinity binding translates into a robust blockade of 5-HT3 receptor-mediated physiological functions. wikipedia.orgnih.gov

Interaction with Other Neurotransmitter Receptors (e.g., lack of significant interaction with benzodiazepine receptors)

A key feature of Ricasetron's preclinical profile is its high selectivity for the 5-HT3 receptor, with little to no significant affinity for a variety of other neurotransmitter receptors. medchemexpress.comwikipedia.org This selectivity is a critical factor in defining a drug's pharmacological profile and potential therapeutic window.

Specifically, Ricasetron's mechanism of action is distinct from that of anxiolytic agents like benzodiazepines, which exert their effects by modulating GABA-A receptors. wikipedia.orgnih.gov Preclinical data indicate that Ricasetron does not have a significant interaction with benzodiazepine receptors. wikipedia.org This lack of affinity for other receptors, including but not limited to those for dopamine (B1211576), acetylcholine (B1216132), and GABA, distinguishes Ricasetron as a selective 5-HT3 receptor antagonist. medchemexpress.comnih.govclevelandclinic.org This high degree of selectivity suggests that its pharmacological effects are mediated primarily through the 5-HT3 receptor pathway.

Mechanism of Action Studies Preclinical Focus

Cellular and Molecular Mechanisms of 5-HT3 Receptor Antagonism

Ricasetron (B1680625) exerts its effects by blocking the binding of serotonin (B10506) to the 5-HT3 receptor, thereby preventing the subsequent downstream cellular events. wikipedia.orgwikipedia.org

The binding of antagonists like ricasetron to the 5-HT3 receptor occurs at the same or overlapping sites as the endogenous ligand, serotonin. nih.gov This interaction prevents the conformational change required for channel opening. The signal transduction pathway of the 5-HT3 receptor is direct and does not involve second messengers, which are characteristic of G-protein coupled receptors. wikipedia.org Upon agonist binding, the channel opens, leading to a rapid influx of cations and subsequent depolarization of the neuron. mdpi.com By blocking this initial binding step, ricasetron effectively inhibits this entire signaling cascade. wikipedia.org The activation of 5-HT3 receptors can modulate the release of various neurotransmitters, and antagonists like ricasetron can therefore influence these systems. nih.gov

Electrophysiological studies have been instrumental in elucidating the antagonistic properties of ricasetron. In studies on the rat hippocampus, the 5-HT3 receptor agonist 2-Me-5-HT was shown to reduce the amplitude of evoked field potentials, an effect that is potently blocked by ricasetron. nih.gov This demonstrates ricasetron's ability to antagonize neural responses mediated by 5-HT3 receptors. wikipedia.org Furthermore, 5-HT3 receptor agonists have been shown to depolarize hippocampal interneurons and induce GABA release. researchgate.net By blocking the receptor, ricasetron can inhibit these effects, thereby modulating GABAergic inhibitory currents. nih.govresearchgate.net For instance, in hippocampal slices, serotonin increases the frequency and amplitude of spontaneous GABAergic inhibitory postsynaptic potentials (IPSPs), an effect that is inhibited by 5-HT3 receptor antagonists. researchgate.net

Ligand-Receptor Interactions and Signal Transduction Pathways

Preclinical Efficacy in Animal Models

Preclinical studies have demonstrated the efficacy of ricasetron in animal models of emesis and anxiety.

Antiemetic Activity in Non-Human Species

Ricasetron has shown potent antiemetic effects in various animal models. wikipedia.org In ferrets, a standard model for emesis research, ricasetron has demonstrated prolonged anti-emetic activity and 5-HT3-receptor antagonism. nih.govndineuroscience.com The mechanism behind this effect is the blockade of 5-HT3 receptors located on vagal afferent terminals in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brainstem. wikipedia.orgamegroups.org The release of serotonin from enterochromaffin cells in the gut, induced by chemotherapeutic agents, activates these receptors and initiates the vomiting reflex. wikipedia.orgamegroups.cn Ricasetron effectively inhibits this process. wikipedia.orgnih.gov

Table 1: Antiemetic Efficacy of Ricasetron in Ferrets

| Emetic Stimulus | Ricasetron Effect | Reference |

|---|

Anxiolytic-like Effects in Rodent Behavioral Models

In addition to its antiemetic properties, ricasetron has exhibited significant anxiolytic-like effects in rodent behavioral models. wikipedia.org These effects are reported to be stronger than those of other 5-HT3 antagonists. wikipedia.org The anxiolytic properties are attributed to the modulation of 5-HT3 receptors in brain regions associated with anxiety, such as the amygdala and hippocampus. wikipedia.org

The elevated plus-maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. cpn.or.krnih.gov An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. researchgate.net Studies have shown that ricasetron produces anxiolytic-like effects in this paradigm. wikipedia.org The test relies on the natural aversion of rodents to open and elevated spaces. bjournal.org Anxiolytic compounds reduce this aversion, leading to increased exploration of the open arms. frontiersin.org

Table 2: Effects of Ricasetron in the Elevated Plus-Maze

| Animal Model | Observed Effect | Interpretation | Reference |

|---|

Social Interaction Tests

Preclinical investigations using the social interaction test, a behavioral model for assessing anxiolytic drug activity, have provided insights into the pharmacological profile of ricasetron hydrochloride. nih.govnih.gov In a study involving rats, the administration of ricasetron was found to influence specific social behaviors. medchemexpress.com When administered in drinking water for 12-14 days at a concentration of 10 μg/kg, ricasetron led to an increase in the occurrence of the social act of "nosing" and enhanced digging behavior in unfamiliar sawdust, while exploration was reduced. medchemexpress.com The same study also noted an enhancement of some aggressive behaviors. medchemexpress.com These findings suggest that ricasetron can modulate social behaviors in rats, which is consistent with the anxiolytic-like properties observed for other 5-HT3 receptor antagonists. medchemexpress.comnih.gov

Other Observed Preclinical Pharmacological Activities

Beyond its well-documented antiemetic and anxiolytic-like effects, preclinical studies have revealed other pharmacological activities of this compound. Ricasetron has been shown to potently antagonize neural responses activated by 5-HT3 receptors. wikipedia.org In hippocampal slices, serotonin (5-HT) has been found to increase the frequency and amplitude of spontaneous GABAergic inhibitory postsynaptic potentials (IPSPs), an effect that is prevented by ricasetron. researchgate.net This suggests a modulatory role of ricasetron on GABAergic neurotransmission. Furthermore, ricasetron displays a high affinity for 5-HT3 binding sites in various tissues, including the rat cerebral cortex and hippocampus. medchemexpress.com It demonstrates selectivity for the 5-HT3 receptor with little to no affinity for a range of other neurotransmitter receptors. medchemexpress.com

Comparative Analysis with Other 5-HT3 Receptor Antagonists in Preclinical Settings

Preclinical pharmacological profiles often differ among 5-HT3 receptor antagonists in terms of potency, selectivity, duration of action, and dose-response curves. nih.govnih.gov While these antagonists share a common mechanism of action, their distinct chemical structures contribute to variations in their interaction with the 5-HT3 receptor and their metabolism. amegroups.orgwikipedia.org

Potency and Duration of Action Comparisons

Ricasetron has been identified as a highly potent and long-acting 5-HT3 receptor antagonist in preclinical models. wikipedia.org In comparative studies, ricasetron (BRL 46470A) has demonstrated a higher potency than some other 5-HT3 antagonists. wikipedia.org For instance, in conscious ferrets, ricasetron exhibited prolonged anti-emetic activity and 5-HT3-receptor antagonism. wikipedia.org While direct, comprehensive preclinical studies comparing the potency and duration of action of a wide array of 5-HT3 antagonists are not extensively detailed in the provided results, the available information underscores that such differences are a key feature of this drug class. nih.govnih.gov The metabolism of these drugs via the cytochrome P450 system also varies, which can influence their duration of effect. amegroups.org

Anxiolytic Profile Differences

Ricasetron is noted for having a significantly stronger anxiolytic effect compared to other related 5-HT3 antagonists in preclinical studies. nih.govwikipedia.org While other 5-HT3 antagonists like ondansetron (B39145), tropisetron (B1223216), and granisetron (B54018) also exhibit anxiolytic-like properties in animal models, ricasetron's profile is described as being particularly robust. nih.govwikipedia.org The anxiolytic effects of 5-HT3 receptor antagonists have been extensively studied, and it is recognized that their efficacy can vary. mdpi.com The distinct anxiolytic profile of ricasetron may be linked to its specific binding characteristics and potency at the 5-HT3 receptor. wikipedia.org

Structure Activity Relationship Sar and Analogues Research

Elucidation of Key Pharmacophoric Features for 5-HT3 Receptor Antagonism

The pharmacophore for 5-HT3 receptor antagonists is well-defined and consists of three key components: an aromatic or heteroaromatic ring, a carbonyl-containing linker, and a basic center. wikipedia.orgacs.org Ricasetron (B1680625) (BRL-46470) embodies these features, which are crucial for its potent and selective antagonism at the 5-HT3 receptor. wikipedia.org

Studies have revealed that the aromatic moiety, preferably an indole (B1671886), and a linking acyl group capable of forming hydrogen bonds are essential for high affinity. wikipedia.org The basic amine (nitrogen) is another critical element. wikipedia.org The distance between the aromatic binding site and the basic amine is optimal at 8.4-8.9 Å. wikipedia.org

Design and Synthesis of Ricasetron Analogues and Derivatives

The development of Ricasetron analogues has been driven by the need to explore and refine the interaction with the 5-HT3 receptor. This involves systematic modifications of its chemical structure.

Synthetic Methodologies for Structural Modifications

The synthesis of Ricasetron analogues involves various chemical strategies. rsc.org For instance, the synthesis of a series of aryl ureas derived from histamine (B1213489) has been described, demonstrating their activity as 5-HT3 receptor agonists. researchgate.net Another approach involves the creation of 3-oxagranatane (3-oxa-9-azabicyclo[3.3.1]nonane) -7-amino derivatives, which have shown higher potency as 5-HT3 receptor antagonists compared to equivalent tropanes and granatanes. researchgate.net The synthesis of 1-indolinecarboxamides and 1-indolecarboxamides has also been a fruitful strategy, proving that indazole and indoline (B122111) are effective bioisosteres in this class of antagonists. researchgate.net

Impact of Structural Changes on Receptor Affinity and Selectivity

Structural modifications to Ricasetron and related compounds have a significant impact on their affinity and selectivity for the 5-HT3 receptor. For example, increasing the substitution on the 'R' group generally increases affinity. wikipedia.org The most potent antagonists often possess a 6-membered aromatic ring, typically as part of a 6,5 heterocyclic ring system. wikipedia.org

In a series of (iso)quinoline and quinazoline (B50416) compounds, it was found that an N-methylpiperazine group at the R1 position is favorable for high affinity. acs.org Furthermore, a hydrogen bond acceptor located approximately 5 Å from the basic nitrogen is crucial for high-affinity binding. acs.org The introduction of an aniline (B41778) functionality at different positions on the quinoline (B57606) scaffold led to significant changes in affinity, with a 5-aniline derivative showing a ~1000-fold drop compared to more potent analogues. acs.org

Interestingly, while many 5-HT3 antagonists are esters or amides and thus susceptible to hydrolysis, this can be mitigated by incorporating hydrogen bond acceptors within a 5-membered heteroaromatic ring. wikipedia.org

Optimization of Pharmacological Properties through SAR

Structure-activity relationship (SAR) studies are fundamental to optimizing the pharmacological properties of lead compounds. numberanalytics.compharmacologymentor.comoncodesign-services.com By systematically altering the chemical structure, researchers can enhance desired characteristics like potency and selectivity while minimizing undesirable ones. pharmacologymentor.comoncodesign-services.com

For 5-HT3 receptor antagonists, SAR studies have guided the modification of functional groups and stereochemistry to improve activity. numberanalytics.com For example, the development of novel 1,7-annelated indole derivatives, based on the structures of ondansetron (B39145) and its analogues, resulted in compounds with significantly higher potency. nih.gov This enhanced potency suggests that the additional ring provides a favorable hydrophobic area for interaction with the 5-HT3 receptor site. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational approaches have become indispensable in the study of Ricasetron and its analogues, providing insights that are difficult to obtain through experimental methods alone. tarosdiscovery.comethernet.edu.etkallipos.gr

Ligand-Based Drug Design Approaches

In the absence of a high-resolution crystal structure of the 5-HT3 receptor, ligand-based drug design has been a prominent strategy. tarosdiscovery.comnih.gov This approach utilizes the known pharmacophore of 5-HT3 antagonists to design new molecules. nih.gov By analyzing the common structural features of active compounds, computational models can be built to predict the activity of novel, untested molecules. nih.gov

3D-QSAR (Quantitative Structure-Activity Relationship) modeling and pharmacophore analysis are key techniques in this area. tandfonline.com These methods help to define the most important structural features required for antagonistic activity and guide the rational design of new compounds. tandfonline.com For example, ligand-based design was employed to create 3-methoxyquinoxalin-2-carboxamides as novel 5-HT3 receptor antagonists. nih.gov

Structure-Based Drug Design (e.g., molecular docking with 5-HT3 receptor models)

Structure-based drug design for 5-HT3 receptor antagonists like ricasetron leverages computational models of the receptor to predict and analyze the binding interactions of potential drug candidates. This approach is crucial for understanding the molecular basis of their activity and for designing new, more potent compounds. nih.gov

Molecular docking studies have been instrumental in elucidating the binding modes of various classes of 5-HT3 antagonists, including indoles, carbazoles, and benzamides. nih.gov These studies often utilize homology models of the 5-HT3 receptor, frequently based on the crystal structure of the snail acetylcholine (B1216132) binding protein (AChBP), due to the structural similarities between these proteins. nih.gov

Key interactions identified through molecular docking include:

Aromatic Stacking: The aromatic or heteroaromatic ring system of the antagonist typically engages in stacking interactions with aromatic residues in the receptor's binding pocket, such as tryptophan (W183) and tyrosine (Y234). wikipedia.org

Hydrogen Bonding: A carbonyl group, often coplanar with the aromatic system, is a common feature in 5-HT3 antagonists and is believed to form hydrogen bonds within the binding site. nih.govnih.gov

Cation-π Interactions: The protonated nitrogen center of the antagonist can form cation-π interactions with aromatic residues in the receptor. wikipedia.org

In the case of granisetron (B54018), a related 5-HT3 antagonist, docking studies have shown that its aromatic rings are situated between W183 and Y234, while its azabicyclic ring is positioned between W90 and F226. wikipedia.org For ricasetron, its high affinity for the 5-HT3 receptor is attributed to its specific molecular structure, which allows for optimal interactions within the receptor's binding pocket. medchemexpress.com

Table 1: Key Molecular Interactions in 5-HT3 Receptor Antagonism

| Interaction Type | Ligand Feature | Receptor Residues (Examples) |

|---|---|---|

| Aromatic Stacking | Aromatic/Heteroaromatic Ring | W183, Y234 |

| Hydrogen Bonding | Coplanar Carbonyl Group | Not specified |

| Cation-π Interaction | Protonated Nitrogen | W90, F226 |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For 5-HT3 receptor antagonists, QSAR models are developed to predict the binding affinity and antagonist potency based on various molecular descriptors.

These studies are essential for:

Identifying key physicochemical properties that influence biological activity.

Predicting the activity of novel, unsynthesized compounds.

Optimizing lead compounds to enhance potency and selectivity. gardp.org

Several QSAR studies have been conducted on various series of 5-HT3 receptor antagonists. These analyses often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov

For instance, a 3D-QSAR study on a series of heteroarylpiperazine derivatives, which are structurally related to some 5-HT3 antagonists, yielded statistically significant models (CoMFA rcv(2) = 0.716; CoMSIA rcv(2) = 0.762). nih.gov These models, visualized as contour maps, highlight regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity, thereby guiding the design of more potent antagonists. nih.gov

Another 3D-QSAR study on thiazole (B1198619) derivatives as 5-HT3 receptor antagonists also produced robust models (CoMFA r2ω = 0.785; CoMSIA r2ω = 0.744), which were validated with an external test set of molecules. nih.gov Such studies have emphasized the importance of parameters derived from molecular electrostatic and lipophilicity potentials in determining the binding affinity of these ligands. nih.gov The predictive nature of these QSAR models has been successfully tested for new ligands, demonstrating their utility in the drug design process. nih.gov

Table 2: Examples of QSAR Studies on 5-HT3 Receptor Antagonists

| Compound Series | QSAR Method | Key Findings |

|---|---|---|

| Heteroarylpiperazines | CoMFA, CoMSIA | Identified key steric and electronic interactions for potency. nih.gov |

| Thiazoles | CoMFA, CoMSIA | Developed predictive models for binding affinity. nih.gov |

| General 5-HT3 Antagonists | 3D-QSAR | Highlighted the importance of molecular electrostatic and lipophilicity potentials. nih.gov |

Preclinical Pharmacokinetic and Adme Studies in Vitro and Non Human in Vivo

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (in vitro)dovepress.commdpi.commdpi.comnih.gov

In vitro ADME studies are crucial for the early assessment of a drug candidate's potential success. nih.gov These assays provide insights into how a compound is likely to behave in a biological system.

Metabolic Stability (e.g., liver microsomes)dovepress.comgardp.orgfda.gov

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. srce.hrnih.gov In vitro assays using liver microsomes are a standard method to evaluate the extent of metabolism, primarily by cytochrome P450 (CYP) enzymes. srce.hrnih.gov These subcellular fractions contain a high concentration of drug-metabolizing enzymes. srce.hr

The stability of a compound is typically assessed by incubating it with liver microsomes and a necessary cofactor, NADPH, over a period of time. nih.gov The rate of disappearance of the parent compound is then measured to determine parameters like half-life (t½) and intrinsic clearance (CLint). srce.hr

| Species | Half-life (t½) | Intrinsic Clearance (CLint) | Reference |

| Human | Data not available | Data not available | |

| Rat | Data not available | Data not available | |

| Mouse | Data not available | Data not available | |

| Dog | Data not available | Data not available |

Plasma Protein Bindingdovepress.com

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly influences its distribution and availability to target tissues. gardp.orgnih.gov Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. nih.govbioivt.com The degree of plasma protein binding (PPB) is a critical parameter in preclinical drug development. bioivt.com

Methods like equilibrium dialysis, ultrafiltration, and ultracentrifugation are commonly used to determine the fraction of unbound drug (fu). gardp.orgbioivt.com

| Species | Fraction Unbound (fu) (%) | Protein(s) | Reference |

| Human | Data not available | Data not available | |

| Rat | Data not available | Data not available | |

| Mouse | Data not available | Data not available | |

| Dog | Data not available | Data not available |

Permeability Assays (e.g., Caco-2, in vitro BBB models)nih.gov

Permeability is a measure of a drug's ability to cross biological membranes, a critical factor for oral absorption and distribution into tissues like the brain. nih.gov In vitro models are widely used to predict a compound's permeability.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established model for predicting intestinal drug absorption. plos.orgfrontiersin.org These cells form a monolayer that mimics the intestinal epithelium. plos.org Another important consideration is the ability of a drug to cross the blood-brain barrier (BBB). In vitro BBB models, which can utilize brain capillary endothelial cells, are employed to predict central nervous system (CNS) penetration. researchgate.netnih.gov While Caco-2 models can provide some indication, they are generally considered less predictive of BBB permeability compared to specific in vitro BBB models. researchgate.net

| Assay Type | Cell Line | Apparent Permeability (Papp) (cm/s) | Efflux Ratio | Reference |

| Intestinal Permeability | Caco-2 | Data not available | Data not available | |

| Blood-Brain Barrier Permeability | e.g., hCMEC/D3 | Data not available | Data not available |

In Vitro Drug-Drug Interaction Potential (e.g., CYP450 inhibition)nih.gov

Understanding a drug's potential to inhibit or induce cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions (DDIs). pharmacytimes.comnih.gov Inhibition of a specific CYP enzyme can lead to increased plasma concentrations of co-administered drugs that are metabolized by that enzyme, potentially causing toxicity. nih.gov

In vitro assays using human liver microsomes or recombinant CYP enzymes are used to determine the inhibitory potential of a compound against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the inhibitory potency. Inhibition can be reversible (competitive or non-competitive) or irreversible. pharmacytimes.comnih.gov

| CYP Isoform | Inhibition Type | IC50 (µM) | Reference |

| CYP1A2 | Data not available | Data not available | |

| CYP2C9 | Data not available | Data not available | |

| CYP2C19 | Data not available | Data not available | |

| CYP2D6 | Data not available | Data not available | |

| CYP3A4 | Data not available | Data not available |

Non-Human Pharmacokinetic (PK) Characterizationnih.govmedwinpublishers.com

Non-human PK studies are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism, providing a bridge between in vitro data and human clinical trials. allucent.com

Bioavailability in Animal Models

Oral bioavailability (F%) is a key pharmacokinetic parameter that measures the fraction of an orally administered dose of a drug that reaches the systemic circulation unchanged. nih.govmedwinpublishers.com It is influenced by a drug's solubility, permeability, and first-pass metabolism. nih.gov Animal models, such as rats, dogs, and monkeys, are commonly used to determine bioavailability in preclinical studies. medwinpublishers.commdpi.com

| Animal Model | Dose (mg/kg) | Route | Bioavailability (F%) | Reference |

| Rat | Data not available | Oral | Data not available | |

| Dog | Data not available | Oral | Data not available | |

| Monkey | Data not available | Oral | Data not available |

Tissue Distribution in Preclinical Species

Detailed studies outlining the specific distribution of ricasetron (B1680625) hydrochloride in various tissues and organs of preclinical species are not readily found in publicly accessible scientific records. Authoritative, peer-reviewed publications containing quantitative data on the concentration of ricasetron hydrochloride in key tissues such as the brain, liver, kidneys, and gastrointestinal tract are not available. Therefore, a data table summarizing these findings cannot be generated at this time.

Excretion Pathways

Similarly, specific data on the excretion pathways of this compound in preclinical models have not been detailed in the available scientific literature. While the general excretion patterns for 5-HT3 antagonists often involve metabolism via the cytochrome P450 system followed by renal and fecal elimination of the metabolites, specific studies quantifying the percentage of this compound and its metabolites excreted through urine and feces in animal models have not been publicly reported. Consequently, a data table detailing the routes and extent of excretion for this compound cannot be provided.

Advanced Research Topics and Future Directions

Exploration of Novel Therapeutic Applications (Preclinical)

Preclinical studies are actively investigating new therapeutic avenues for Ricasetron (B1680625) hydrochloride beyond its primary use. The exploration of new applications for existing drugs, a process known as drug repurposing, can significantly reduce the time and costs associated with drug development. mdpi.comresearchgate.netnih.gov

Research is focusing on the potential of 5-HT3 receptor antagonists in managing a variety of conditions. nih.gov For instance, there is growing interest in their role in neurological and psychiatric disorders such as depression, anxiety, schizophrenia, and substance withdrawal, although results from past studies have been mixed. biorxiv.orgmdpi.com Additionally, preclinical evidence suggests that 5-HT3 receptor antagonists might have applications in treating chronic pain conditions like fibromyalgia and irritable bowel syndrome-related pain. unibe.chmdpi.com The involvement of the 5-HT3 receptor in nociceptive pathways indicates a potential for Ricasetron in pain management. nih.gov

The table below summarizes some of the preclinical research areas for Ricasetron and other 5-HT3 receptor antagonists.

Table 1: Preclinical Therapeutic Exploration of 5-HT3 Receptor Antagonists

| Therapeutic Area | Preclinical Findings & Rationale |

|---|---|

| Anxiety Disorders | 5-HT3 receptor antagonists have shown anxiolytic-like effects in various animal models. mdpi.com |

| Depression | Preclinical studies suggest that 5-HT3 receptor antagonists may possess antidepressant-like properties. mdpi.com |

| Drug Dependence | Research indicates a role for the 5-HT3 receptor in the mechanisms of opioid dependence. nih.gov |

| Chronic Pain | 5-HT3 receptor antagonists are being investigated for their potential to alleviate chronic pain conditions. mdpi.com |

| Irritable Bowel Syndrome (IBS) | The modulatory effect of 5-HT3 antagonists on gut function and sensation is a key area of research. unibe.ch |

Development of Advanced Analytical Techniques for Ricasetron Hydrochloride Quantification in Research Samples

Accurate and sensitive quantification of this compound in biological matrices is crucial for preclinical research. Advanced analytical techniques are continuously being developed and refined to achieve lower detection limits and greater precision. nih.gov

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds like Ricasetron. sepscience.comresearchgate.net It is often coupled with various detectors, including ultraviolet (UV), fluorescence, or mass spectrometry (MS), to enhance sensitivity and specificity. nih.govnih.gov Gas chromatography (GC), particularly when combined with mass spectrometry (GC-MS), is another powerful tool for analyzing biological samples. nih.govcdc.gov

Other sophisticated methods employed in the analysis of compounds in research samples include:

Spectroscopy: Techniques like UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy provide valuable information for structural characterization and quantification. sepscience.comresearchgate.net

Immunoassays: Methods such as ELISA and Surface Plasmon Resonance (SPR) are used for quantifying monoclonal antibodies and can be adapted for other molecules. nih.gov

Mass Spectrometry-based approaches: These offer high sensitivity and selectivity for detecting and quantifying compounds in complex biological fluids. mdpi.com

The table below outlines some of the advanced analytical methods used in pharmaceutical research.

Table 2: Advanced Analytical Techniques in Pharmaceutical Research

| Technique | Principle | Application in Ricasetron Research |

|---|---|---|

| HPLC-MS/MS | Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. | Precise quantification of Ricasetron and its metabolites in plasma, tissue, and other biological samples. mdpi.com |

| GC-MS | Separates volatile compounds which are then ionized and detected by mass spectrometry. | Analysis of Ricasetron and related substances in various research matrices. nih.gov |

| q-NMR | Quantitative Nuclear Magnetic Resonance allows for the direct determination of compound purity and concentration. | To confirm the purity and structure of this compound reference standards. nih.gov |

| Capillary Electrophoresis (CE) | Separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte. | High-resolution separation and analysis of Ricasetron from complex mixtures. nih.gov |

Mechanistic Insights into Observed Anxiolytic Effects Distinct from Antiemetic Action

While the antiemetic effects of 5-HT3 receptor antagonists are primarily mediated by blocking serotonin's action in the chemoreceptor trigger zone and the gastrointestinal tract, the mechanisms underlying their anxiolytic effects are more complex and still under investigation. nih.govengland.nhs.uknih.gov

Preclinical studies have consistently demonstrated the anxiolytic-like properties of 5-HT3 receptor antagonists. mdpi.com This effect is thought to be distinct from their antiemetic action and involves modulation of various neurotransmitter systems within brain regions associated with anxiety, such as the amygdala and hippocampus. nih.govmdpi.com The anxiolytic effects of some compounds are believed to be mediated through their interaction with GABAergic systems, similar to benzodiazepines, but often without the sedative side effects. mdpi.commpg.descirp.org

The antiemetic action of Ricasetron involves the blockade of 5-HT3 receptors on vagal afferent nerves in the gut and in the brain's chemoreceptor trigger zone. nih.govclinicalcorrelations.org In contrast, its potential anxiolytic effects are likely due to the modulation of 5-HT3 receptors in limbic brain areas, which in turn influences the release of other neurotransmitters like dopamine (B1211576) and GABA. mdpi.com

Further research is needed to fully elucidate the specific neural circuits and molecular signaling pathways responsible for the anxiolytic properties of Ricasetron, which could pave the way for its development as a non-sedating anxiolytic agent. mpg.detdx.cat

Investigation of Polymorphism and Stability of this compound Salts for Research Formulations

The solid-state properties of a pharmaceutical compound, including polymorphism and the stability of its salt forms, are critical factors in the development of research formulations. researchgate.net Polymorphism refers to the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. researchgate.netnih.gov These different forms, or polymorphs, can exhibit variations in physical properties such as melting point, solubility, and stability. researchgate.net

For hydrochloride salts, such as this compound, it is essential to identify the most thermodynamically stable polymorph to ensure consistency and reliability in preclinical studies. google.comnih.gov The presence of a metastable polymorph could lead to changes in the physical properties of the compound over time, potentially affecting experimental outcomes. nih.gov

Studies on the polymorphism of hydrochloride salts often involve a variety of analytical techniques to characterize the different crystalline forms. nih.govsoton.ac.uk These techniques include:

X-ray Powder Diffraction (XRPD): To identify the unique crystal structure of each polymorph. google.comsoton.ac.uk

Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the different forms. nih.gov

Thermogravimetric Analysis (TGA): To assess the thermal stability and solvent/water content. nih.gov

Infrared (IR) Spectroscopy: To detect differences in the vibrational spectra of the polymorphs. nih.gov

The stability of this compound in research formulations is also a key consideration. Stability testing helps to determine the shelf-life and identify any degradation products that may form under various storage conditions. sepscience.com

Integration of Omics Technologies in Preclinical Research on 5-HT3 Receptor Antagonism

The "omics" sciences, including genomics, proteomics, and metabolomics, are powerful tools that are being increasingly integrated into preclinical research to gain a more comprehensive understanding of drug action and disease mechanisms. revespcardiol.org

In the context of 5-HT3 receptor antagonism, omics technologies can provide valuable insights into:

Genomics: The study of an organism's complete set of DNA, or genome. Genomic studies can help identify genetic variations (polymorphisms) in the 5-HT3 receptor genes (HTR3A, HTR3B, etc.) that may influence an individual's response to Ricasetron. mdpi.comnih.gov This could lead to a more personalized approach to therapy in the future.

Proteomics: The large-scale study of proteins. Proteomics can be used to identify the proteins that interact with the 5-HT3 receptor and to understand how Ricasetron affects protein expression and signaling pathways. brieflands.com This can help to elucidate the molecular mechanisms of action and identify potential biomarkers of drug response. brieflands.com

Metabolomics: The study of the complete set of small-molecule metabolites in a biological sample. Metabolomics can reveal changes in metabolic pathways that occur in response to Ricasetron treatment, providing further information on its pharmacological effects.

The integration of these omics technologies has the potential to accelerate the discovery of new therapeutic targets, identify novel biomarkers, and enhance our understanding of the complex biology of the 5-HT3 receptor system. revespcardiol.org

Repurposing Potential in Other Non-Clinical Disease Models

Drug repurposing, also known as drug repositioning, is a strategy for identifying new uses for approved or investigational drugs that are outside the scope of the original medical indication. mdpi.comresearchgate.netnih.gov This approach offers several advantages, including reduced development timelines and costs, as the safety profile of the drug is often well-established. mdpi.com

This compound, as a 5-HT3 receptor antagonist, holds potential for repurposing in various non-clinical disease models. github.iogoogle.com.pg The widespread distribution of 5-HT3 receptors in the central and peripheral nervous systems suggests their involvement in a range of physiological and pathological processes. mdpi.comnih.gov

Preclinical research is exploring the utility of 5-HT3 receptor antagonists in models of:

Rett Syndrome: A neurodevelopmental disorder where preclinical studies are crucial for evaluating potential therapeutics. nih.gov

Leukemias: Some novel therapies are being evaluated in preclinical studies for chronic lymphoid leukemias. nih.gov

The identification of new therapeutic indications for Ricasetron will depend on rigorous preclinical testing in relevant animal models of disease. nih.gov These studies are essential to provide the scientific rationale for advancing repurposed drug candidates into clinical trials.

Q & A

Q. What are best practices for integrating contradictory data into a cohesive discussion section?

- Methodological Answer : Categorize contradictions by experimental variables (e.g., dosage, model systems). Use funnel plots to assess publication bias in meta-analyses. Discuss limitations (e.g., assay sensitivity) and propose follow-up experiments (e.g., orthogonal validation with patch-clamp electrophysiology) .

Data Presentation and Reproducibility

Q. How to ensure reproducibility of this compound’s in vitro results across laboratories?

- Methodological Answer : Provide detailed supplementary materials, including batch numbers of chemicals, cell passage numbers, and instrument calibration records. Use standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) and share raw data via repositories like Figshare .

Q. What are the key elements of a well-structured methods section for this compound’s pharmacokinetic studies?

- Methodological Answer : Specify animal strain/weight, dosing routes, blood sampling intervals, and analytical methods (e.g., LC-MS/MS parameters). Include ethics committee approval codes and randomization procedures. Reference validated protocols (e.g., FDA Bioanalytical Method Validation) .

Interdisciplinary Considerations

Q. How to incorporate computational chemistry tools into this compound’s mechanism-of-action studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.